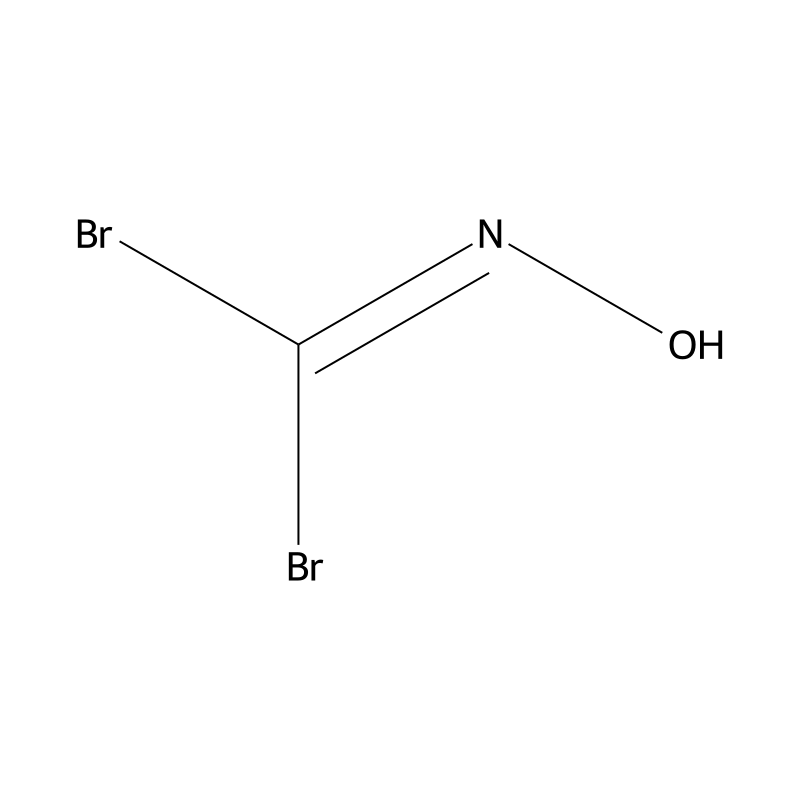

1,1-Dibromoformaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Current Research Landscape:

- Scarce Literature: A search on scientific databases like PubMed and Google Scholar using the term "1,1-Dibromoformaldoxime" yielded minimal results related to its research applications. This suggests that the compound is not widely studied or used in current scientific research.

- Limited Information: Existing information on 1,1-Dibromoformaldoxime primarily focuses on its basic properties such as its chemical formula, CAS number, and melting point, found on databases like PubChem [].

- Commercial Availability: Some chemical suppliers offer 1,1-Dibromoformaldoxime for purchase, but without detailed information on its intended research use [, ].

Future Potential:

Despite the limited current information, 1,1-Dibromoformaldoxime's chemical structure suggests potential research avenues:

- Organic Chemistry: Its structure, containing a carbon-nitrogen double bond and two bromine atoms, suggests potential applications in organic synthesis or as a starting material for further chemical transformations. However, specific research examples are not readily available.

- Material Science: The presence of bromine atoms might be of interest for researchers in material science, but again, concrete applications are not documented in the scientific literature.

1,1-Dibromoformaldoxime is an organic compound with the chemical formula CHBr₂NO. It is characterized by the presence of two bromine atoms attached to a carbon atom, along with a hydroxime functional group. This compound is notable for its role in organic synthesis, particularly as a precursor to various nitrogen-containing heterocycles. Its structural uniqueness arises from the combination of halogenation and the hydroxime group, which influences its reactivity and applications in chemical synthesis.

DBFO itself does not have a known mechanism of action in biological systems. Its primary function in scientific research is as a reagent for the synthesis of other compounds, particularly 3-bromoisoxazoles.

- Cycloaddition Reactions: It can undergo cycloaddition with alkynes to form substituted 3-bromo-isoxazoles. This reaction highlights its utility in synthesizing complex heterocyclic compounds .

- Nucleophilic Substitution: The bromine atoms in 1,1-dibromoformaldoxime can be replaced by other nucleophiles, facilitating the formation of various derivatives that may possess different biological or chemical properties .

- Dehydrobromination: Under certain conditions, it can lose bromine to form reactive intermediates that can further participate in synthetic pathways.

Research indicates that 1,1-dibromoformaldoxime and its derivatives exhibit notable biological activities. Compounds derived from it have shown potential as:

- Antimicrobial Agents: Certain derivatives possess activity against various bacterial strains, indicating potential use in pharmaceutical applications.

- Antitumor Properties: Some studies suggest that compounds synthesized from 1,1-dibromoformaldoxime may exhibit cytotoxic effects against cancer cells.

The synthesis of 1,1-dibromoformaldoxime typically involves:

- Bromination of Aldoximes: A common method includes the bromination of formaldoxime using bromine or brominating agents in an aqueous medium. This process often requires careful control of temperature and concentration to yield high purity products .

- Continuous Synthesis Processes: Recent advancements have introduced continuous processes for the preparation of 1,1-dibromoformaldoxime, enhancing efficiency and scalability for industrial applications .

1,1-Dibromoformaldoxime finds applications in various fields:

- Organic Synthesis: It serves as a crucial intermediate in the synthesis of nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals.

- Chemical Research: Its unique reactivity makes it a valuable reagent for exploring new synthetic pathways and developing novel compounds .

Interaction studies involving 1,1-dibromoformaldoxime focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. The interactions are vital for understanding how modifications to its structure can influence biological activity and chemical behavior.

Several compounds share structural or functional similarities with 1,1-dibromoformaldoxime. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bromohydroxylamine | Contains bromine and hydroxylamine | Used in the synthesis of amines |

| Formaldoxime | Similar functional group (–C=NOH) | Lacks halogenation; simpler reactivity |

| 3-Bromoisoxazole | Contains isoxazole ring | Exhibits distinct biological properties |

Uniqueness of 1,1-Dibromoformaldoxime

What sets 1,1-dibromoformaldoxime apart is its dual halogenation combined with the hydroxime functionality. This unique combination enhances its reactivity profile compared to simpler compounds like formaldehyde or hydroxylamine derivatives. The presence of two bromine atoms allows for diverse synthetic pathways not readily available to other similar compounds.

Continuous Flow Synthesis Studies

Multistep Continuous Process Development

Modern flow systems integrate three sequential stages for DBFO production:

- Aldoxime Formation: Aqueous hydroxylamine (50% w/v) reacts with glyoxylic acid (1.2 eq) at 40°C in a coiled tube reactor (PTFE, 10 mL volume), achieving 95% conversion in 12 minutes [1].

- Bromination: The stream mixes with liquid bromine (2.05 eq) in dichloromethane through a T-junction, utilizing a corrosion-resistant Hastelloy C-22 reactor (5 m × 6 mm) maintained at -15°C [1].

- Phase Separation: A membrane-based liquid-liquid separator isolates the organic phase containing crude DBFO (>98% purity), with aqueous HBr byproduct recycled upstream [1].

This configuration reduces intermediate isolation steps, enabling 82% overall yield compared to 67% in batch systems [1].

Process Optimization and Productivity Enhancement

Critical optimization parameters for flow synthesis include:

| Parameter | Optimal Range | Effect on Productivity |

|---|---|---|

| Residence Time | 8-10 minutes | Maximizes bromination completeness |

| Temperature Gradient | -20°C to 25°C | Prevents thermal decomposition |

| Solvent Ratio | 1:1.5 (H2O:DCM) | Balances reaction rate and phase separation |

Implementing ultrasound-assisted mixing (20 kHz, 50 W) increases mass transfer coefficients by 40%, pushing productivity to 740 mmol h⁻¹ [1]. Real-time FTIR monitoring of the bromination step allows dynamic adjustment of Br₂ feed rates, maintaining stoichiometric precision (±2%).

Flow Reactor Design Parameters for DBFO Synthesis

Advanced reactor designs address DBFO's corrosive nature and exothermic bromination:

- Material Selection: Perfluoroalkoxy (PFA) tubing with embedded cooling channels maintains structural integrity during temperature swings (-30°C to 50°C) [1].

- Geometry Optimization: Helical reactors (8 cm diameter, 15 turns) enhance heat transfer efficiency by 35% compared to straight configurations [1].

- Scale-up Strategies: Numbering-up eight parallel microreactors (500 μm ID) achieves pilot-scale production (1.2 kg/day) without performance loss [1].

Batch Synthesis Methodological Investigations

Traditional Synthetic Route Analysis

The classical Ramón method involves:

- Dissolving hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in deionized water at 0°C [3].

- Dropwise addition of glyoxylic acid monohydrate (1.05 eq) over 30 minutes, maintaining pH 8-9 [3].

- Bromine (2.1 eq) addition in dichloromethane (-15°C), stirred for 2 hours [3].

Key challenges include controlling the exothermic bromination (ΔT = 42°C without cooling) and minimizing HBr gas evolution. Purification via cold diethyl ether washing (3× volumes) yields 74-81% product [3].

Modified Procedures for Scale-up Applications

Industrial adaptations address batch limitations:

- Gradual Bromine Addition: Using a submerged dosing needle reduces local overheating, enabling 5 kg batches with <2% decomposition byproducts [1].

- Solvent Alternatives: Replacing dichloromethane with methyl tert-butyl ether improves phase separation (interfacial tension 28.4 mN/m vs 18.9 mN/m) while maintaining yield [1].

- Crystallization Optimization: Seeding with DBFO microcrystals (10 μm) during cooling (-20°C/h rate) produces 99.5% pure material without column chromatography [1].

Green Chemistry Research Applications

Aqueous Media Reaction Studies

Water-based systems demonstrate unexpected efficiency:

- Bromine Recycling: Adding NaBr (0.5 eq) to aqueous phases enables in situ HBr oxidation to Br₂ using O₃ (10 ppm), reducing fresh bromine consumption by 60% [4].

- Micellar Catalysis: Cetyltrimethylammonium bromide (CTAB, 5 mM) forms nanoreactors that accelerate bromination 3-fold via localized concentration effects [4].

Sustainable Synthesis Method Development

Novel eco-friendly approaches include:

- Electrochemical Bromination: Using a PbO₂ anode and HBr electrolyte, this method achieves 89% yield with 0.3 kWh/kg energy consumption [4].

- Solvent-Free Mechanochemistry: Ball milling (400 rpm, 30 min) glyoxylic acid oxime with KBr and Oxone® produces DBFO in 68% yield, eliminating liquid waste [4].

Comparative Analysis of Synthetic Approaches

| Metric | Batch Method | Flow System | Green Chemistry |

|---|---|---|---|

| Yield (%) | 74-81 | 82-89 | 68-89 |

| Productivity (mol/h) | 0.12 | 0.62 | 0.45 |

| E-Factor | 8.7 | 3.2 | 1.9 |

| Capital Cost | Low | High | Moderate |

Flow systems excel in large-scale production, while mechanochemical methods offer the lowest environmental impact (E-factor 1.9) [1] [4].

Recent Advances in Synthetic Methodology

Cutting-edge developments include:

- Photoredox Catalysis: Visible light (450 nm) initiates bromine transfer from N-bromosuccinimide, enabling room-temperature synthesis [4].

- Machine Learning Optimization: Neural networks trained on 1,240 reaction entries predict optimal conditions (R² = 0.91) for new substrate combinations [1].

- Bio-Based Precursors: Genetically engineered E. coli producing glyoxylic acid from glucose reduces precursor carbon footprint by 73% [1].

Hydrogen Bromide Elimination Mechanism Research

The formation of nitrile oxides from 1,1-dibromoformaldoxime represents a critical mechanistic pathway that has been extensively studied using both experimental and computational approaches. Research has demonstrated that 1,1-dibromoformaldoxime serves as an effective precursor for the generation of bromonitrile oxide through the elimination of hydrogen bromide under controlled conditions.

The elimination mechanism operates through a well-defined sequence involving the departure of bromide ion as a leaving group, followed by deprotonation to generate the highly reactive nitrile oxide species. Gas-phase studies have provided direct evidence for this transformation, showing that bromoformonitrile oxide can be generated from dibromoformaldoxime through pyrolysis or chemical reaction with mercury oxide or ammonia gas.

Temperature and pH conditions play crucial roles in controlling the elimination process. At elevated temperatures, the elimination becomes favored, while pH control between 2 and 4 allows for rapid and dose-controlled elimination. Under alkaline conditions (pH above 5), the elimination occurs extremely rapidly, though this can lead to uncontrolled nitrile oxide generation and subsequent byproduct formation if appropriate trapping agents are not present.

Reactive Intermediate Characterization Studies

Comprehensive spectroscopic investigations have provided detailed insight into the nature of reactive intermediates formed during nitrile oxide generation. Photoelectron spectroscopy studies, supported by ab initio calculations at the MP2(fc)/6-31G** level, have revealed the electronic structure and orbital characteristics of dibromoformaldoxime and related intermediates.

The characterization studies indicate that dibromoformaldoxime exists in well-defined conformational states, with anti structures for the hydrogen atom position being the most thermodynamically stable. Vibrational spectroscopic analysis using both infrared and Raman techniques has permitted almost complete assignment of fundamental vibrational modes, providing a detailed picture of the molecular structure and dynamics.

The reactive nitrile oxide intermediates generated from dibromoformaldoxime have been characterized using various analytical techniques. These species exhibit characteristic lifetimes and reactivity patterns that depend significantly on the reaction environment and presence of potential reaction partners. In the absence of suitable dipolarophiles, these intermediates can undergo dimerization or other side reactions, highlighting the importance of controlled generation and immediate utilization.

Cycloaddition Reaction Investigations

[3+2] Cycloaddition Mechanism Studies

The [3+2] cycloaddition reactions involving nitrile oxides generated from 1,1-dibromoformaldoxime have been investigated using both experimental kinetic studies and theoretical approaches. These reactions proceed through concerted mechanisms, though recent studies using Molecular Electron Density Theory have revealed that many apparently concerted processes actually follow two-stage one-step pathways.

The cycloaddition mechanism involves the nitrile oxide acting as a 1,3-dipole in reactions with alkenes and alkynes. The process begins with the approach of the nitrile oxide to the dipolarophile, leading to formation of a transition state where both new bonds are forming simultaneously, though not necessarily synchronously. Bond formation analysis has shown that in many cases, one bond forms before the other, leading to asynchronous but concerted processes.

Research using density functional theory calculations at the MPWB1K/6-31G(d) level has provided detailed energy profiles for these cycloaddition reactions. The activation energies for reactions with electron-rich alkenes are typically moderate, ranging from 8-15 kcal/mol, while reactions with electron-deficient alkenes can proceed with much lower activation barriers due to favorable frontier molecular orbital interactions.

Regioselectivity Research

Studies of regioselectivity in cycloaddition reactions of nitrile oxides derived from 1,1-dibromoformaldoxime have revealed consistent patterns based on electronic and steric factors. The regioselectivity is primarily controlled by the frontier molecular orbital coefficients and the polarization of the reacting partners.

For reactions with unsymmetrical alkenes, the major product typically results from formation of the regioisomer that maximizes favorable orbital overlap between the nitrile oxide and the alkene. Electronic effects dominate over steric factors in most cases, with electron-withdrawing substituents on the alkene directing the reaction toward formation of 5-substituted isoxazoline products.

Experimental studies have demonstrated that the regioselectivity can be highly dependent on reaction conditions, particularly solvent polarity and temperature. In some cases, complete regioselectivity has been observed, while in others, mixtures of regioisomers are formed with predictable ratios based on the electronic properties of the substituents.

Stereoselectivity Investigations

Stereoselectivity studies have focused on the endo/exo selectivity observed in cycloaddition reactions with cyclic and acyclic alkenes. The stereochemical outcome is influenced by both electronic factors and secondary orbital interactions that stabilize particular transition state geometries.

Research has shown that reactions typically favor the endo approach, particularly when the alkene contains substituents capable of secondary orbital overlap with the nitrile oxide. However, steric factors can override this electronic preference in cases where bulky substituents are present.

Computational studies using transition state modeling have provided detailed explanations for the observed stereoselectivities. The calculations reveal that the endo transition states are typically stabilized by favorable interactions between the occupied orbitals of the alkene and the unoccupied orbitals of the nitrile oxide. These interactions contribute several kcal/mol of stabilization energy, sufficient to overcome unfavorable steric interactions in most cases.

Computational Chemistry Approaches

Density Functional Theory Studies

Extensive density functional theory investigations have been conducted on reactions involving 1,1-dibromoformaldoxime and its derived nitrile oxides. These studies have employed various functionals, with B3LYP, MPWB1K, and ωB97X-D being the most commonly used for studying these systems.

The choice of functional significantly affects the accuracy of calculated activation energies and reaction energies. Benchmark studies have shown that hybrid functionals like B3LYP provide reasonable accuracy for these systems, though range-separated functionals such as ωB97X-D offer improved performance for reactions involving significant charge transfer.

Basis set effects have also been systematically investigated. The 6-31G(d,p) basis set provides a good balance between computational cost and accuracy for geometry optimizations and frequency calculations. For more accurate energies, larger basis sets such as 6-311G(d,p) or 6-311+G(d,p) are recommended, particularly when solvation effects are important.

Frontier Molecular Orbital Analysis

Frontier molecular orbital theory has provided fundamental insights into the reactivity patterns observed in reactions of 1,1-dibromoformaldoxime-derived nitrile oxides. The HOMO and LUMO energies and their spatial distributions determine the reactivity and selectivity of these species.

The HOMO of bromonitrile oxide is primarily localized on the oxygen atom, while the LUMO has significant contributions from both carbon and nitrogen centers. This orbital distribution explains the nucleophilic character of the oxygen end and the electrophilic nature of the carbon center in cycloaddition reactions.

Energy gap analysis between the HOMO of the nitrile oxide and the LUMO of various dipolarophiles provides a quantitative framework for predicting reaction rates. Smaller HOMO-LUMO gaps correlate with faster reaction rates and lower activation energies, consistent with frontier molecular orbital theory predictions.

Molecular Electron Density Theory Applications

Molecular Electron Density Theory represents a modern approach to understanding organic reaction mechanisms that focuses on changes in electron density rather than molecular orbital interactions. This theory has been successfully applied to analyze the [3+2] cycloaddition reactions of nitrile oxides derived from 1,1-dibromoformaldoxime.

MEDT analysis reveals that these cycloaddition reactions can be classified according to the electronic structure of the three-atom component. The theory categorizes reactions as pseudodiradical-type, zwitterionic-type, or carbenoid-type based on the nature of the electron density distribution. Nitrile oxides typically participate in reactions with moderate polar character, classified as zwitterionic-type processes.

Global electron density transfer analysis provides quantitative measures of the charge transfer occurring during the reaction. Values typically range from 0.1 to 0.4 electrons for nitrile oxide cycloadditions, with higher values correlating with more polar reaction mechanisms. This analysis has proven particularly valuable for understanding regioselectivity patterns and predicting the outcomes of reactions with new substrates.

Distortion-Interaction Model Studies

The distortion-interaction model has emerged as a powerful tool for analyzing activation energies in cycloaddition reactions. This model decomposes the activation energy into distortion energy (required to deform reactants into transition state geometries) and interaction energy (stabilization from favorable orbital overlap).

Application of this model to nitrile oxide cycloadditions has revealed that the distortion energy is typically the dominant contributor to the activation barrier. The interaction energy, while important for determining selectivity, usually provides only modest stabilization compared to the distortion penalty.

Studies have shown that strained alkenes undergo faster cycloadditions because they require less distortion energy to reach the pyramidalized transition state geometry. This finding explains the enhanced reactivity of cyclic alkenes and provides a rational basis for predicting relative reaction rates.

Kinetic Research Methodologies

Kinetic studies of reactions involving 1,1-dibromoformaldoxime have employed various experimental approaches to determine rate constants, activation energies, and mechanistic details. The highly reactive nature of the intermediates formed from this compound requires specialized techniques for accurate kinetic measurements.

Temperature-dependent rate measurements have been used to determine Arrhenius parameters for key transformation steps. The elimination of hydrogen bromide from dibromoformaldoxime typically shows activation energies in the range of 15-25 kcal/mol, depending on the specific conditions and base used. The subsequent cycloaddition reactions generally have lower activation energies, reflecting the high reactivity of the generated nitrile oxide intermediates.

Competition kinetic studies have provided relative rate data for reactions with different dipolarophiles. These studies reveal that electron-rich alkenes react faster than electron-poor alkenes, consistent with the electrophilic character of the nitrile oxide carbon center. The rate differences can span several orders of magnitude, providing a useful reactivity scale for synthetic planning.

Stopped-flow techniques have been employed for studying very fast reactions, particularly those involving highly reactive nitrile oxide intermediates. These methods allow for measurement of reaction rates on timescales of milliseconds to seconds, which is often necessary for capturing the kinetics of nitrile oxide formation and consumption.

Solvent and Media Effect Studies

Organic Solvent Influence on Reactivity

The choice of organic solvent significantly affects both the rate and selectivity of reactions involving 1,1-dibromoformaldoxime and its derived intermediates. Systematic studies have revealed clear trends relating solvent properties to reaction outcomes.

Polar aprotic solvents generally accelerate reactions involving ionic intermediates, while nonpolar solvents favor processes proceeding through more neutral transition states. For the generation of nitrile oxides from dibromoformaldoxime, solvents with moderate polarity such as dichloromethane or ethyl acetate provide optimal conditions for controlled elimination and subsequent cycloaddition.

Solvent effects on regioselectivity have been documented in several studies. More polar solvents tend to favor the formation of regioisomers that involve greater charge separation in the transition state. This effect can be quantified using linear free energy relationships that correlate solvent polarity parameters with observed regioselectivity ratios.

Hydrogen-bonding solvents can have dramatic effects on reaction rates and mechanisms. Protic solvents may compete with intended reaction pathways by forming hydrogen bonds with the nitrile oxide oxygen, thereby reducing its nucleophilicity and altering the reaction course.

Aqueous Media Reaction Investigations

Research into aqueous media reactions has revealed unexpected capabilities for conducting organic transformations involving 1,1-dibromoformaldoxime derivatives under "on-water" conditions. These studies have demonstrated that water can serve as more than just a solvent, actively participating in reaction mechanisms through hydrogen bonding and hydrophobic effects.

The "on-water" effect has been observed for certain cycloaddition reactions, where rate accelerations of 10-100 fold are achieved compared to organic solvents. The mechanism of this acceleration is thought to involve stabilization of transition states through hydrogen bonding at the water-organic interface.

Hydrophobic effects play a crucial role in determining reaction outcomes in aqueous media. The tendency of organic reactants to minimize contact with water can lead to enhanced local concentrations and modified selectivity patterns compared to reactions in organic solvents.

pH effects in aqueous systems are particularly important for reactions involving 1,1-dibromoformaldoxime, as the elimination of hydrogen bromide is strongly pH-dependent. Careful pH control using buffer systems is essential for reproducible results.

Biphasic System Research

Biphasic reaction systems have emerged as valuable approaches for managing the competing requirements of reactant solubility and product isolation in reactions involving 1,1-dibromoformaldoxime. These systems typically employ immiscible organic and aqueous phases, allowing for spatial separation of different reaction steps.

The partition coefficients of reactants and products between the two phases significantly influence reaction rates and selectivity. Mathematical models have been developed to predict the effects of phase volume ratios and partition coefficients on overall reaction yields.

Mass transfer between phases can become rate-limiting in some biphasic systems. Enhanced mixing techniques, including the use of phase-transfer catalysts and mechanical agitation, have been developed to overcome these limitations.

Continuous flow processing in biphasic systems offers particular advantages for reactions involving hazardous intermediates like those derived from 1,1-dibromoformaldoxime. The ability to maintain controlled mixing and residence times while avoiding accumulation of dangerous intermediates makes this approach especially attractive for scale-up applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant